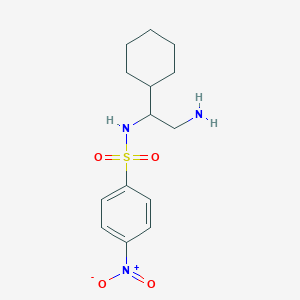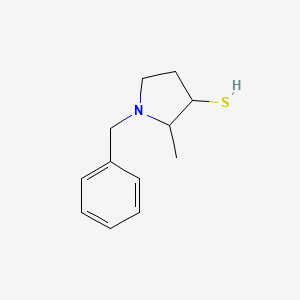
1-Benzyl-2-methylpyrrolidine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-methylpyrrolidine-3-thiol is an organic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a benzyl group, a methyl group, and a thiol group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-benzyl-2-methylpyrrolidine with thiolating agents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-methylpyrrolidine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiol group to a sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-methylpyrrolidine-3-thiol has a range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The benzyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the benzyl and thiol groups.
N-Benzylpyrrolidine: Lacks the thiol group but retains the benzyl substitution.
2-Methylpyrrolidine: Similar structure but without the benzyl and thiol groups.
Uniqueness: 1-Benzyl-2-methylpyrrolidine-3-thiol stands out due to the presence of the thiol group, which imparts unique reactivity and binding properties.
Eigenschaften
Molekularformel |
C12H17NS |
|---|---|
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
1-benzyl-2-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C12H17NS/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
InChI-Schlüssel |
CXVYRAXVUKPVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCN1CC2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
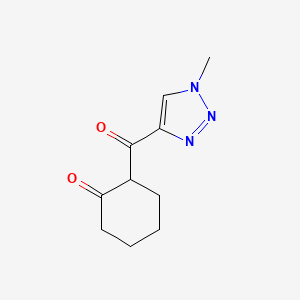
![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)
![3-Bromo-7-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13301536.png)

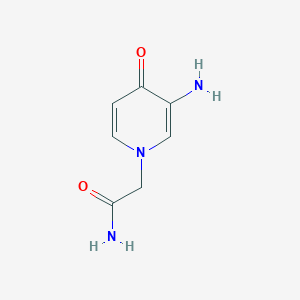
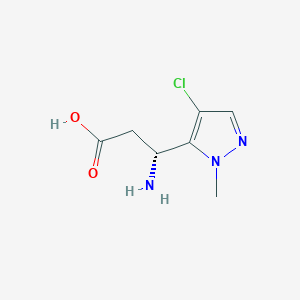
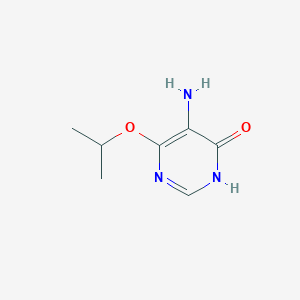
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
![5-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301578.png)
